![molecular formula C18H15NO4S B12111933 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one](/img/structure/B12111933.png)
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one is a heterocyclic compound that features a benzothiazole moiety fused with a chromanone structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one typically involves the condensation of a benzothiazole derivative with a chromanone precursor. One common method includes the use of a Knoevenagel condensation reaction, where the benzothiazole derivative reacts with a suitable aldehyde in the presence of a base such as piperidine in ethanol solvent . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the chromanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or amines.
Wissenschaftliche Forschungsanwendungen
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . Molecular docking studies have shown that it can interact with proteins involved in cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole share structural similarities and exhibit comparable biological activities.
Chromanone Derivatives: Compounds such as 5,7-dimethoxychroman-2-one have similar core structures and are studied for their pharmacological properties.
Uniqueness
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one is unique due to its combined benzothiazole and chromanone moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to simpler benzothiazole or chromanone derivatives .
Eigenschaften
Molekularformel |
C18H15NO4S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-yl)-5,7-dimethoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C18H15NO4S/c1-21-10-7-13(22-2)17-11(9-16(20)23-14(17)8-10)18-19-12-5-3-4-6-15(12)24-18/h3-8,11H,9H2,1-2H3 |
InChI-Schlüssel |
MOBZMXQSPFMGFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(CC(=O)O2)C3=NC4=CC=CC=C4S3)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)


![3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12111875.png)
![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)
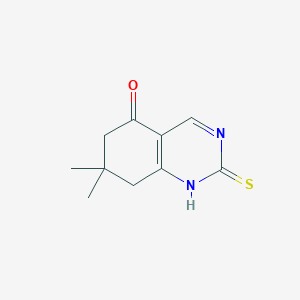
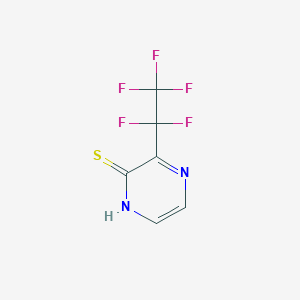

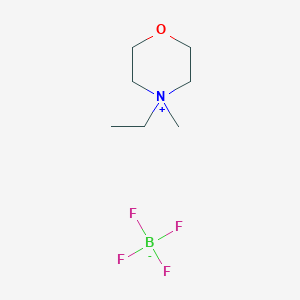
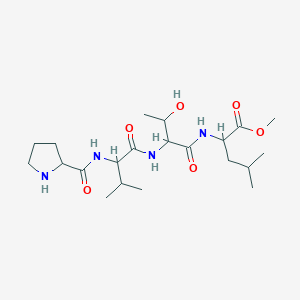

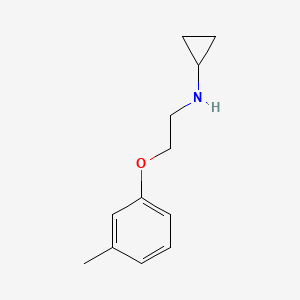

![[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12111922.png)
